molecular formula C11H18O2 B13871759 3-Methylene-1-isobutyl-cyclopentanecarboxylic acid

3-Methylene-1-isobutyl-cyclopentanecarboxylic acid

Cat. No.: B13871759
M. Wt: 182.26 g/mol
InChI Key: NZFSGGAIEXWGQJ-UHFFFAOYSA-N
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Description

3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring substituted with a methylidene group and a 2-methylpropyl group, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid can be achieved through various synthetic routes One common method involves the cyclization of a suitable linear precursor under acidic or basic conditions The reaction typically requires a catalyst to facilitate the formation of the cyclopentane ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. The use of high-pressure and high-temperature conditions can enhance the yield and efficiency of the reaction. Catalysts such as Lewis acids or transition metal complexes are often employed to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The methylidene and 2-methylpropyl groups can participate in substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or heat.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methylidene and 2-methylpropyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simple cycloalkane with a five-membered ring.

    Cyclohexane: A six-membered ring cycloalkane with similar chemical properties.

    Cyclopentane-1-carboxylic acid: A cyclopentane derivative with a carboxylic acid group.

Uniqueness

3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a methylidene group and a 2-methylpropyl group on the cyclopentane ring. These substituents confer distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H18O2/c1-8(2)6-11(10(12)13)5-4-9(3)7-11/h8H,3-7H2,1-2H3,(H,12,13)

InChI Key

NZFSGGAIEXWGQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCC(=C)C1)C(=O)O

Origin of Product

United States

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